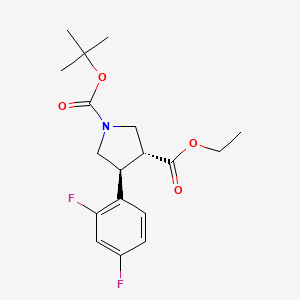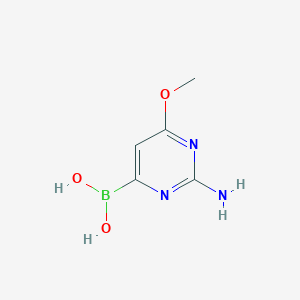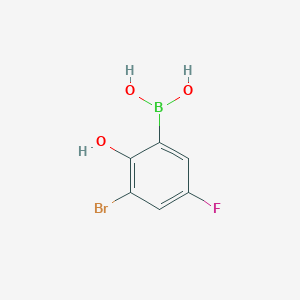
(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and hydroxyl groups. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of 3-bromo-5-fluoro-2-hydroxybenzene with a boron-containing reagent under suitable conditions. For instance, the reaction with triisopropyl borate in the presence of a base such as potassium carbonate can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Substitution Reactions: Reagents such as nucleophiles or electrophiles can be used to replace the bromine or fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Applications De Recherche Scientifique
(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a hydroxyl group[][3].
(3-Fluoro-2-hydroxyphenyl)boronic acid: Lacks the bromine substituent[][3].
Phenylboronic acid: The simplest boronic acid derivative without any additional substituents[][3].
Uniqueness
(3-Bromo-5-fluoro-2-hydroxyphenyl)boronic acid is unique due to the combination of bromine, fluorine, and hydroxyl substituents on the phenyl ring. This unique combination imparts specific reactivity and properties, making it a valuable reagent in various chemical reactions and applications[3][3].
Propriétés
Formule moléculaire |
C6H5BBrFO3 |
|---|---|
Poids moléculaire |
234.82 g/mol |
Nom IUPAC |
(3-bromo-5-fluoro-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10-12H |
Clé InChI |
VWAVMQLQHNWFKS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1O)Br)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


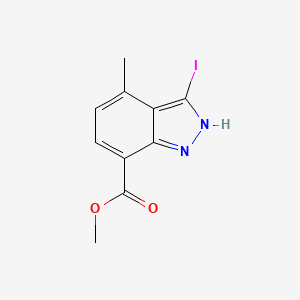
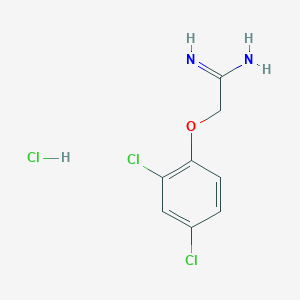
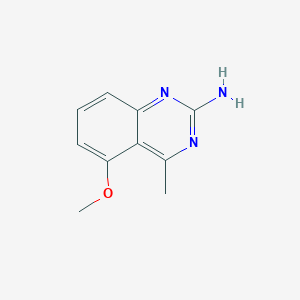


![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)

![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
